molecular formula C10H12O6 B10756163 8-Hydroxy-2-oxa-bicyclo[3.3.1]non-6-ene-3,5-dicarboxylic acid

8-Hydroxy-2-oxa-bicyclo[3.3.1]non-6-ene-3,5-dicarboxylic acid

Cat. No.: B10756163
M. Wt: 228.20 g/mol
InChI Key: KRZHNRULRHECRF-JQCUSGDOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Hydroxy-2-oxa-bicyclo[3.3.1]non-6-ene-3,5-dicarboxylic acid is an organic compound that belongs to the class of pyrans. Pyrans are six-membered heterocyclic compounds containing one oxygen atom and two double bonds. This compound is characterized by its unique bicyclic structure, which includes a pyran ring fused with a nonane ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-2-oxa-bicyclo[3.3.1]non-6-ene-3,5-dicarboxylic acid typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and the reaction is carried out at elevated temperatures to facilitate the formation of the bicyclic structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxy-2-oxa-bicyclo[3.3.1]non-6-ene-3,5-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Hydroxy-2-oxa-bicyclo[3.3.1]non-6-ene-3,5-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Hydroxy-2-oxa-bicyclo[3.3.1]non-6-ene-3,5-dicarboxylic acid involves its interaction with specific molecular targets. For example, it acts as an inhibitor of chorismate mutase, an enzyme involved in the biosynthesis of aromatic amino acids. The compound binds to the active site of the enzyme, preventing the conversion of chorismate to prephenate, thereby inhibiting the enzyme’s activity .

Properties

Molecular Formula

C10H12O6

Molecular Weight

228.20 g/mol

IUPAC Name

(1R,3S,5S,8R)-8-hydroxy-2-oxabicyclo[3.3.1]non-6-ene-3,5-dicarboxylic acid

InChI

InChI=1S/C10H12O6/c11-5-1-2-10(9(14)15)3-6(5)16-7(4-10)8(12)13/h1-2,5-7,11H,3-4H2,(H,12,13)(H,14,15)/t5-,6-,7+,10+/m1/s1

InChI Key

KRZHNRULRHECRF-JQCUSGDOSA-N

Isomeric SMILES

C1[C@@H]2[C@@H](C=C[C@]1(C[C@H](O2)C(=O)O)C(=O)O)O

Canonical SMILES

C1C2C(C=CC1(CC(O2)C(=O)O)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.